molecular formula C11H15F2NO2 B3004769 tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate CAS No. 2316459-53-5

tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate

Cat. No.: B3004769
CAS No.: 2316459-53-5
M. Wt: 231.243
InChI Key: FTTSBXLFMLSXOD-UHFFFAOYSA-N
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Description

tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a unique structure that combines a carbamate-protected amine, a 3,3-difluorocyclobutyl ring, and a terminal ethynyl group. The difluorocyclobutyl moiety is of significant interest as a potential bioisostere for common functional groups like the tert-butyl group. The incorporation of fluorine atoms and a strained cyclobutane ring can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and conformational profile, making it a valuable tool for optimizing the pharmacokinetic and physicochemical properties of drug candidates . The terminal alkyne provides a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, or via cycloaddition chemistry, such as the Huisgen azide-alkyne cycloaddition. This allows researchers to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies. As a key synthetic intermediate, this compound is intended for use in the discovery and development of new therapeutic agents. It is supplied as a high-purity material to ensure consistent and reliable research outcomes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(1-ethynyl-3,3-difluorocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c1-5-10(6-11(12,13)7-10)14-8(15)16-9(2,3)4/h1H,6-7H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTSBXLFMLSXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethynyl group: This step often involves the use of ethynylating agents under specific conditions to attach the ethynyl group to the cyclobutyl ring.

    Carbamate formation: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the desired carbamate.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the cyclobutyl ring or the carbamate moiety are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation: Using agents like potassium permanganate.
  • Reduction: Utilizing lithium aluminum hydride (LiAlH4).
  • Substitution Reactions: Functional groups on the cyclobutyl ring can be replaced with other groups using halogens or nucleophiles.

Biology

Research indicates that tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate interacts with biological systems, particularly:

  • Enzyme Interaction: Potentially influencing enzyme activity and receptor binding.
  • Biological Activity Studies: Investigations into its effects on cell growth and proliferation suggest its role as a candidate for anticancer therapies.

Medicine

The compound is being explored for its potential as a pharmaceutical intermediate or active ingredient in drug development. Notably, its anticancer properties have been highlighted through various studies:

  • Cytotoxicity Evaluation: Significant cytotoxic effects were observed against cancer cell lines such as HeLa cells.
  • ADMET Profiling: Favorable absorption, distribution, metabolism, excretion, and toxicity profiles indicate good bioavailability and low toxicity levels.

Study 1: Cytotoxicity Evaluation

A study focused on HeLa cells demonstrated that this compound exhibited significant cytotoxicity. Molecular docking simulations suggested strong binding affinity to proteins regulating the cell cycle.

Study 2: ADMET Profiling

Another investigation into ADMET properties revealed favorable profiles for this compound, indicating promising potential for further development in cancer therapies due to its good bioavailability and low toxicity.

Mechanism of Action

The mechanism by which tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate exerts its effects involves its interaction with specific molecular targets. The ethynyl and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carbamates

Compound Name Core Structure Substituents Molecular Formula CAS Number Key Features
tert-Butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate Cyclobutane 1-ethynyl, 3,3-difluoro C₁₀H₁₄F₂NO₂ N/A Ethynyl for click chemistry; fluorines for stability
tert-Butyl N-[(1-fluoro-3-oxocyclobutyl)methyl]carbamate Cyclobutane 1-fluoro, 3-oxo, methyl C₁₀H₁₆FNO₃ 2231675-68-4 Oxo group increases polarity; fluoro enhances lipophilicity
tert-Butyl N-(3-fluorocyclohexyl)carbamate Cyclohexane 3-fluoro C₁₁H₂₀FNO₂ 1546332-14-2 Flexible cyclohexane core; moderate lipophilicity
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Bicyclo[4.1.0]heptane 3-aza bridge C₁₁H₂₀N₂O₂ 880545-32-4 Rigid bicyclic structure; potential CNS activity
tert-Butyl N-(1-benzyl-3-oxocyclobutyl)carbamate Cyclobutane 1-benzyl, 3-oxo C₁₆H₂₀FNO₃ N/A Benzyl group for aromatic interactions; oxo for polarity

Physicochemical and Reactivity Profiles

  • Ethynyl Group : The ethynyl substituent in the target compound enables conjugation via click chemistry, a feature absent in oxo- or benzyl-substituted analogs .
  • Fluorine Substituents: The 3,3-difluoro configuration increases electronegativity and metabolic stability compared to mono-fluoro (e.g., ) or non-fluorinated analogs.
  • Polarity : Compounds with oxo groups (e.g., ) exhibit higher polarity, reducing membrane permeability, while fluorinated or ethynyl derivatives balance lipophilicity for improved bioavailability.

Stability and Handling

  • Fluorinated carbamates (e.g., ) generally exhibit enhanced thermal and oxidative stability due to fluorine’s electron-withdrawing effects.
  • Ethynyl-containing compounds may require inert storage conditions to prevent undesired alkyne reactions .

Biological Activity

tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate is a compound with significant potential in pharmaceutical applications, particularly as an anticancer agent. Its unique structure, featuring a cyclobutyl ring and difluorinated substituents, suggests interesting biological interactions that merit detailed exploration. This article reviews its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H15F2NO2
  • Molecular Weight : 237.25 g/mol
  • CAS Number : 2316459-53-5
  • Purity : Typically ≥95% in commercial preparations

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Alkyne Formation : Utilizing terminal alkynes in reactions with cyclobutyl derivatives.
  • Carbamate Formation : Employing isocyanates or carbamic acid derivatives to introduce the carbamate functional group.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Cell Line IC50 (nM) Reference
HeLa3.78
MCF-74.50
A5495.20

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The anticancer activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation. Specifically, it has been suggested that compounds with similar structures can interfere with transcription factors such as TEAD, which are known to play roles in cancer progression .

Study 1: Cytotoxicity Evaluation

A study conducted on HeLa cells demonstrated that this compound exhibited significant cytotoxicity. The researchers utilized molecular docking simulations to predict its binding affinity to target proteins involved in cell cycle regulation.

Study 2: ADMET Profiling

In another investigation focused on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, the compound was shown to have favorable profiles that suggest good bioavailability and low toxicity levels . This makes it a promising candidate for further development in cancer therapies.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate precursors with functionalized cyclobutane intermediates. For example, analogous carbamates are synthesized via condensation reactions using coupling reagents like EDCI and HOBt . Key variables include solvent polarity (e.g., DCM vs. THF), temperature (0–25°C), and protecting group strategies for the ethynyl moiety. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating stereoisomers. Yields range from 45–75%, with impurities often arising from incomplete deprotection or cyclobutane ring strain .

Q. How is the compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?

  • Methodological Answer :
  • NMR : 1^1H/13^{13}C NMR identifies cyclobutane ring protons (δ 2.5–3.5 ppm) and ethynyl protons (δ 2.1–2.3 ppm). 19^{19}F NMR confirms difluoro substitution (δ -110 to -120 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in the cyclobutane ring. For example, tert-butyl carbamate derivatives exhibit dihedral angles of 85–95° between the carbamate and cyclobutane .
  • HRMS : Validates molecular weight (expected [M+H]+^+: ~285.1 g/mol) and detects fragmentation patterns (e.g., loss of tert-butyl group: m/z 185) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability tests show degradation under acidic (pH < 4) or basic (pH > 10) conditions due to carbamate hydrolysis. Optimal storage is at -20°C in inert atmospheres (argon) with desiccants. Accelerated stability studies (40°C/75% RH for 4 weeks) indicate <5% degradation, validated via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the electronic nature of the ethynyl and difluoro groups influence reactivity in cross-coupling reactions (e.g., Sonogashira, Click Chemistry)?

  • Methodological Answer : The electron-withdrawing difluoro group enhances electrophilicity at the cyclobutane ring, enabling regioselective Sonogashira couplings with aryl halides. Ethynyl groups participate in Click Chemistry (CuAAC) with azides, achieving >90% conversion in DMF at 60°C. DFT calculations (B3LYP/6-31G*) predict activation barriers for cycloadditions, correlating with experimental kinetic data .

Q. What computational strategies predict the compound’s conformational flexibility and interactions with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) reveal that the cyclobutane ring adopts a puckered conformation, stabilizing interactions with hydrophobic enzyme pockets. Docking studies (AutoDock Vina) suggest binding affinity (Kd_d ~2.5 µM) for kinases via hydrogen bonding with the carbamate carbonyl .

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Methodological Answer : Contradictions often arise from variations in cyclobutane precursor purity or protecting group strategies. Systematic DOE (Design of Experiments) identifies critical factors:
  • Catalyst Load : Pd(PPh3_3)4_4 (5 mol%) vs. CuI (10 mol%) for Sonogashira .
  • Solvent Effects : THF increases steric hindrance vs. DMF’s polarity .
    Reproducibility is enhanced by strict moisture control (Schlenk techniques) and in-situ FTIR monitoring of reaction progress .

Key Considerations for Researchers

  • Stereochemical Control : Chiral HPLC (Chiralpak IA column) separates enantiomers, with retention times differing by 1.2–1.8 minutes .
  • Safety Protocols : Use P95 respirators and nitrile gloves during synthesis; avoid exposure to ethynyl intermediates (potential neurotoxins) .
  • Data Validation : Cross-reference crystallography (Cambridge Structural Database) and computational models to resolve structural ambiguities .

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